molecular formula C14H16N2O3 B15179664 (S)-1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide CAS No. 85761-29-1

(S)-1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B15179664
CAS No.: 85761-29-1
M. Wt: 260.29 g/mol
InChI Key: SRLILHXVMQVLKF-NSHDSACASA-N
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Description

(S)-1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide is a chiral compound with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide typically involves the reaction of N,N-dimethyl-5-oxopyrrolidine-2-carboxamide with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(S)-1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide: The enantiomer of the compound with similar structural properties but different biological activities.

    N-Benzoyl-N-methyl-5-oxopyrrolidine-2-carboxamide: A structurally similar compound with one less methyl group on the nitrogen atom.

    1-Benzoyl-5-oxopyrrolidine-2-carboxamide: A compound lacking the N,N-dimethyl groups, resulting in different chemical and biological properties.

Uniqueness

(S)-1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzoyl group and the N,N-dimethyl substitution enhances its stability and interaction with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

85761-29-1

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

(2S)-1-benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C14H16N2O3/c1-15(2)14(19)11-8-9-12(17)16(11)13(18)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3/t11-/m0/s1

InChI Key

SRLILHXVMQVLKF-NSHDSACASA-N

Isomeric SMILES

CN(C)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=CC=C2

Canonical SMILES

CN(C)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2

Origin of Product

United States

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